Chemical Profiling and Synthetic Methodologies of 5-Chloro-1-methyl-1H-indazole-3-carbonitrile
Chemical Profiling and Synthetic Methodologies of 5-Chloro-1-methyl-1H-indazole-3-carbonitrile
Executive Summary
In modern medicinal chemistry, the indazole scaffold has emerged as a highly prized bioisostere of the indole ring. By incorporating a second nitrogen atom at position 2, indazoles alter the electronic distribution and hydrogen-bonding network of the molecule, allowing it to act as both a strong hydrogen bond donor and acceptor within the hydrophobic pockets of target proteins[1]. 5-Chloro-1-methyl-1H-indazole-3-carbonitrile (CAS: 1649964-25-9) is a critical, rigid, and functionalized intermediate. The carbonitrile group at position 3 serves as a versatile synthetic handle, enabling downstream conversions into carboxamides, primary amines, or tetrazoles, which are essential for structure-activity relationship (SAR) studies in kinase inhibitor development[1].
This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic synthetic pathways, and self-validating experimental protocols for this compound.
Physicochemical Profiling
Understanding the fundamental properties of the starting material is critical for predicting its behavior in complex catalytic cycles and biological assays. Below is the consolidated quantitative data for 5-chloro-1-methyl-1H-indazole-3-carbonitrile[2],[3].
| Property | Value |
| Chemical Name | 5-Chloro-1-methyl-1H-indazole-3-carbonitrile |
| CAS Registry Number | 1649964-25-9 |
| Molecular Formula | C9H6ClN3 |
| Molecular Weight | 191.62 g/mol |
| Structural Class | Halogenated Indazole Carbonitrile |
| Typical Purity Specification | ≥ 95% (Commercial Grade) |
| Storage Conditions | Sealed in dry, 2-8°C |
Mechanistic Pathways & Synthetic Strategy
As a Senior Application Scientist, I approach the synthesis of 3-cyanoindazoles through two primary strategic lenses: De Novo Ring Construction and Late-Stage Functionalization .
Pathway A: Late-Stage Palladium-Catalyzed Cyanation
Historically, cyanation of aryl halides relied on highly toxic reagents like KCN or Zn(CN)2, which require harsh conditions and often result in catalyst poisoning[4]. The modern, green-chemistry approach utilizes5[4]. This method is robust and highly applicable to challenging heteroaromatic substrates[6].
Pathway B: Nitrosation of Indoles
For laboratories lacking specialized organometallic setups, the nitrosation of 5-chloro-1-methyl-1H-indole provides a direct route to the 3-carboxaldehyde intermediate[1]. This reaction occurs in a slightly acidic environment, minimizing side reactions, and the resulting aldehyde is easily converted to the target carbonitrile via oximation and subsequent dehydration[1].
Experimental Workflow Visualization
Workflow detailing the dual synthetic pathways for 5-chloro-1-methyl-1H-indazole-3-carbonitrile.
Self-Validating Experimental Protocol: Pd-Catalyzed Cyanation
The following protocol details the palladium-catalyzed cyanation of 5-chloro-3-iodo-1-methyl-1H-indazole. Every step is designed with built-in causality and validation to ensure reproducibility and high yield.
Materials Required:
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5-Chloro-3-iodo-1-methyl-1H-indazole (1.0 equiv)
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Potassium ferrocyanide trihydrate (K4[Fe(CN)6]·3H2O) (0.5 equiv)
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Allylpalladium(II) chloride dimer ([PdCl(C3H5)]2) (0.5 mol%)
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Xantphos (1.0 mol%)
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Dimethylacetamide (DMAc) and Deionized Water
Step-by-Step Methodology
Step 1: Substrate Preparation and Degassing Add the indazole substrate to a multi-necked round-bottomed flask. Evacuate and backfill the flask with argon three times, then inject DMAc. Bubble argon through the solution for 1 hour at 27 °C.
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Causality: Palladium(0) active species are highly susceptible to oxidation. Strict anaerobic conditions prevent premature catalyst degradation, ensuring high turnover numbers (TON)[4].
Step 2: Introduction of the Cyanide Reservoir Add K4[Fe(CN)6]·3H2O to the mixture and heat to 40 °C. Slowly add water over 5 minutes, then increase the temperature to 60 °C while maintaining argon flow.
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Causality: Free cyanide ions (from NaCN or KCN) can coordinatively saturate and poison the palladium catalyst. K4[Fe(CN)6] acts as a benign reservoir, slowly releasing cyanide ions into the catalytic cycle, thereby maintaining a low, safe, and efficient steady-state concentration[4],[6]. Water is strictly required to solubilize the inorganic ferrocyanide salt.
Step 3: Catalytic Activation Introduce [PdCl(C3H5)]2 and Xantphos. Seal the vessel and heat the yellow slurry to 95 °C for 14 hours under continuous argon flow.
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Causality: Xantphos is a bidentate ligand with a wide bite angle (~111°). This specific steric geometry forces the intermediate Pd(II) complex into a conformation that drastically accelerates the reductive elimination step, which is often the rate-limiting step in carbonitrile formation[4].
Step 4: Built-in Validation Checkpoint After 14 hours, withdraw a 50 µL aliquot, quench with water, and extract with ethyl acetate.
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Validation: Perform TLC analysis (Hexane/EtOAc 2:1). The reaction is complete when the starting material spot is fully consumed. The target carbonitrile will appear as a distinct spot that exhibits fluorescence quenching on silica gel 60 F254 plates under 254 nm UV light[4].
Step 5: Workup and Isolation Cool the mixture to 25 °C. Add water and 2-methyltetrahydrofuran (2-MeTHF), stirring for 30 minutes. Separate the aqueous layer and back-extract with 2-MeTHF.
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Causality: 2-MeTHF is chosen over traditional ethyl acetate because it offers superior phase separation kinetics, especially in the presence of the complex iron salts generated from the ferrocyanide source[4]. Concentrate the organic layer under vacuum to yield the crude product.
Applications in Drug Development
The 1H-indazole-3-carbonitrile scaffold is not merely a synthetic endpoint; it is a critical node in drug discovery. Indazoles are widely recognized for their high binding affinity in kinase inhibition and receptor antagonism (e.g., 5-HT3 and 5-HT4 receptors)[7].
The carbonitrile moiety at the 3-position is particularly valuable. It can be subjected to controlled hydrolysis to yield 7[7]. Furthermore, the presence of the 5-chloro substituent enhances the lipophilicity (LogP) of the molecule, improving cell membrane permeability and allowing for deeper anchoring into the hydrophobic pockets of target kinases[1].
References
- Source: bldpharm.
- Source: nih.
- Source: orgsyn.
- Source: researchgate.
- Source: derpharmachemica.
- Source: bldpharm.
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,6-Dimethyl-1H-indazole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 3. 31748-44-4|1-Methyl-1H-indazole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 4. orgsyn.org [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
